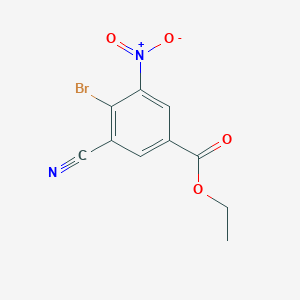

Ethyl 4-bromo-3-cyano-5-nitrobenzoate

Description

Ethyl 4-bromo-3-cyano-5-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at position 4, a cyano group at position 3, and a nitro group at position 5 on the aromatic ring. This compound belongs to a class of specialty chemicals often utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The ester functional group enhances solubility in organic solvents, while the electron-withdrawing substituents (Br, CN, NO₂) create a highly electron-deficient aromatic system, influencing its reactivity in substitution and coupling reactions .

Properties

IUPAC Name |

ethyl 4-bromo-3-cyano-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-7(5-12)9(11)8(4-6)13(15)16/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYMILPJRZFHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-bromo-3-cyano-5-nitrobenzoate can be contextualized by comparing it to analogs from the benzoate ester family. Below is an analysis of key structural analogs and their properties:

Substituent-Driven Reactivity and Electronic Effects

- Ethyl 4-nitrobenzoate (Ethyl 4-nitrobenzoate): Substituents: Single nitro group at position 3. Reactivity: Moderate electron-withdrawing effect activates the ring for electrophilic substitution at meta positions. Commonly used in polymer stabilization and as a precursor for nitro-reduction to amines . Key Difference: Lacking bromo and cyano groups, it exhibits lower steric hindrance and fewer sites for functionalization compared to the target compound.

Ethyl 4-fluoro-3-nitrobenzoate (Ethyl 4-fluoro-3-nitrobenzoate) :

- Substituents: Fluorine (position 4) and nitro (position 3).

- Reactivity: Fluorine’s inductive electron-withdrawing effect enhances aromatic electrophilicity but is less sterically demanding than bromine. Applications include agrochemical intermediates due to fluorine’s metabolic stability .

- Key Difference: Bromine in the target compound offers a superior leaving group ability for nucleophilic aromatic substitution compared to fluorine.

Ethyl 4-tert-butyl-3-iodobenzoate (Ethyl 4-tert-butyl-3-iodobenzoate) :

- Substituents: Bulky tert-butyl (position 4) and iodine (position 3).

- Reactivity: Iodine’s polarizability facilitates cross-coupling reactions, but the tert-butyl group introduces steric hindrance, limiting accessibility to the aromatic core.

- Key Difference: The target compound’s electron-withdrawing groups (vs. tert-butyl’s electron-donating effect) create distinct electronic environments for reactivity .

Functional Group Synergy

The combination of bromo, cyano, and nitro groups in Ethyl 4-bromo-3-cyano-5-nitrobenzoate enables multifunctional reactivity:

- Bromine : Facilitates Suzuki-Miyaura or Ullmann-type cross-coupling reactions.

- Cyano Group: Can be hydrolyzed to carboxylic acids or serve as a nitrile precursor in heterocycle synthesis.

- Nitro Group : Reducible to an amine, enabling downstream derivatization into bioactive molecules.

Data Table: Comparative Analysis of Benzoate Esters

| Compound Name | Substituents (Position) | Electron Effects | Key Reactivity | Primary Applications |

|---|---|---|---|---|

| Ethyl 4-bromo-3-cyano-5-nitrobenzoate | Br (4), CN (3), NO₂ (5) | Strong EWG synergy | Cross-coupling, nitro reduction | Pharmaceuticals, agrochemicals |

| Ethyl 4-nitrobenzoate | NO₂ (4) | Moderate EWG | Electrophilic substitution | Polymer additives |

| Ethyl 4-fluoro-3-nitrobenzoate | F (4), NO₂ (3) | EWG (inductive) | Nucleophilic substitution | Agrochemical intermediates |

| Ethyl 4-tert-butyl-3-iodobenzoate | t-Bu (4), I (3) | EWG (I) + EDG (t-Bu) | Cross-coupling | Specialty organic synthesis |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Research Findings and Trends

- Steric and Electronic Modulation: The bromo and cyano groups in Ethyl 4-bromo-3-cyano-5-nitrobenzoate create a sterically crowded environment, slowing some reactions (e.g., electrophilic substitution) while enhancing others (e.g., nucleophilic aromatic substitution) compared to less-substituted analogs .

- Biological Activity : Nitro-containing benzoates are often explored for antifungal and antibacterial properties, as seen in ethyl acetate extracts of bioactive compounds (e.g., turmeric and ginger extracts), though specific data on the target compound requires further study .

- Synthetic Utility : The compound’s trifunctional design allows sequential derivatization, making it a versatile building block in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.